molecular formula C19H25NO4S B2932683 4-methoxy-N-(2-methoxy-2-phenylbutyl)-2-methylbenzenesulfonamide CAS No. 1797356-06-9

4-methoxy-N-(2-methoxy-2-phenylbutyl)-2-methylbenzenesulfonamide

Cat. No.: B2932683
CAS No.: 1797356-06-9
M. Wt: 363.47
InChI Key: XPXJCGNGUDCAAM-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-methoxy-2-phenylbutyl)-2-methylbenzenesulfonamide is a chemical compound belonging to the benzenesulfonamide class, which is of significant interest in medicinal chemistry and pharmacological research. While specific studies on this exact molecule are not available in the public domain, structurally related benzenesulfonamide analogues have been identified as potent inhibitors of the NLRP3 inflammasome, a critical component of the innate immune system . The NLRP3 inflammasome is involved in the pathogenesis of a wide range of diseases, including Alzheimer's disease, acute myocardial infarction, and other autoinflammatory and autoimmune disorders . Benzenesulfonamide-based inhibitors are known to act by directly interfering with the formation of the NLRP3 inflammasome complex, thereby blocking the activation of caspase-1 and the subsequent maturation of pro-inflammatory cytokines IL-1β and IL-18 . This mechanism highlights the value of such compounds as essential pharmacological tools for probing inflammatory pathways and their contribution to disease progression. The specific structural features of 4-methoxy-N-(2-methoxy-2-phenylbutyl)-2-methylbenzenesulfonamide, including its methoxy and phenylbutyl substituents, are modifications that researchers explore to optimize properties like potency, selectivity, and metabolic stability within this promising chemical scaffold . This product is intended for non-human research applications only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

4-methoxy-N-(2-methoxy-2-phenylbutyl)-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4S/c1-5-19(24-4,16-9-7-6-8-10-16)14-20-25(21,22)18-12-11-17(23-3)13-15(18)2/h6-13,20H,5,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXJCGNGUDCAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNS(=O)(=O)C1=C(C=C(C=C1)OC)C)(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-N-(2-methoxy-2-phenylbutyl)-2-methylbenzenesulfonamide, with the CAS number 1797356-06-9, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a complex structure that may influence its interaction with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C19_{19}H25_{25}NO4_{4}S
  • Molecular Weight : 363.5 g/mol
  • Structure : The compound consists of a methoxy group, a sulfonamide group, and a substituted phenylbutyl chain which may contribute to its biological properties.

Biological Activity Overview

The biological activity of sulfonamides often relates to their ability to inhibit specific enzymes or interact with biological pathways. The following sections detail the known activities associated with this compound.

Antitumor Activity

Recent research has indicated that certain benzene sulfonamides exhibit antitumor effects by targeting various pathways involved in cancer cell proliferation. For instance, compounds structurally related to 4-methoxy-N-(2-methoxy-2-phenylbutyl)-2-methylbenzenesulfonamide have shown promise in inhibiting cancer cell growth in vitro and in vivo models. The mechanism often involves the inhibition of specific kinases or other regulatory proteins involved in cell cycle progression.

Study on Antitumor Effects

A study published in Cancer Research explored the effects of sulfonamide derivatives on tumor growth in xenograft models. The findings suggested that these compounds could significantly reduce tumor size compared to controls, indicating their potential as therapeutic agents against certain types of cancer.

CompoundTumor Size Reduction (%)Mechanism of Action
Compound A45%Inhibition of RET kinase
Compound B30%Induction of apoptosis
4-Methoxy-N-(2-methoxy-2-phenylbutyl)-2-methylbenzenesulfonamideTBDTBD

Enzyme Inhibition Studies

Research has demonstrated that sulfonamides can act as inhibitors of various enzymes. A notable study investigated the inhibition of dihydrofolate reductase (DHFR) by sulfonamide derivatives, revealing that modifications to the aromatic rings could enhance binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Features of Comparable Sulfonamides
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Benzene Ring N-Substituent Key References
4-Methoxy-N-(2-methoxy-2-phenylbutyl)-2-methylbenzenesulfonamide C₁₉H₂₅NO₄S 363.47 (calculated) 4-Methoxy, 2-Methyl 2-Methoxy-2-phenylbutyl -
N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide () C₁₄H₁₄N₂O₅S 322.33 2-Nitro, 4-Methoxy 4-Methoxybenzyl
N-(2-Methoxy-4-nitrophenyl)benzenesulfonamide () C₁₃H₁₂N₂O₅S 308.31 2-Methoxy, 4-Nitro Benzene
N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide () C₁₂H₁₆N₆O₂S 316.35 4-Methyl 1-Azido-2-(azidomethyl)butan-2-yl
N-(3-Methoxybenzoyl)-2-methyl-benzenesulfonamide () C₁₅H₁₅NO₄S 313.35 2-Methyl 3-Methoxybenzoyl

Key Observations :

  • Substituent Bulk : The target compound’s N-substituent (2-methoxy-2-phenylbutyl) is larger and more sterically hindered compared to simpler analogs like the 4-methoxybenzyl group in or the azidoalkyl chain in . This bulkiness may reduce solubility in polar solvents but enhance thermal stability .
  • Electronic Effects : The 4-methoxy and 2-methyl groups on the benzene ring in the target compound introduce electron-donating effects, contrasting with the electron-withdrawing nitro group in and . Such differences influence redox behavior and HOMO/LUMO levels, critical for applications like photovoltaics .

Physicochemical and Thermal Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) Solubility Thermal Stability (TGA Decomposition, °C)
Target Compound Not reported (N.R.) Likely low in water due to bulky substituents Estimated >300°C (based on analogs in )
N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide () N.R. Moderate in DMSO N.R.
DNB () N.R. Soluble in THF, DCM >400°C
N-(2-Methoxy-4-nitrophenyl)benzenesulfonamide () N.R. Low in water N.R.

Key Observations :

  • Thermal Stability : Bulky aromatic substituents, as seen in ’s hole-transporting materials (HTLs), enhance thermal resistance. The target compound’s decomposition temperature is projected to exceed 300°C, comparable to DNB (decomposition >400°C) .

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